(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
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Overview
Description
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and nitrothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminobenzenethiol with ethyl bromoacetate under basic conditions to form 6-ethylbenzo[d]thiazole.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a suitable coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Nitrothiophene Addition: The final step involves the addition of the nitrothiophene moiety. This can be achieved by reacting the piperazine-benzothiazole intermediate with 5-nitrothiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: The nitro group in the thiophene ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.
Reduction: Amino derivatives of the nitrothiophene moiety.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory and anti-tubercular agent
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on biological systems.
Mechanism of Action
The mechanism of action of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
Receptor Binding: It may also bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
- (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-aminothiophen-2-yl)methanone
Uniqueness
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is unique due to the presence of both the ethyl group on the benzothiazole ring and the nitro group on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-2-12-3-4-13-15(11-12)27-18(19-13)21-9-7-20(8-10-21)17(23)14-5-6-16(26-14)22(24)25/h3-6,11H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVIMVHXDLNFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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